1,2-Dibromo-1,1,2-trifluoroethane

Descripción

Significance of Polyhalogenated Ethanes in Contemporary Chemistry

Polyhalogenated ethanes, which contain multiple halogen atoms, are of significant interest in contemporary chemistry for several reasons. The presence of different halogens and their specific placement on the carbon skeleton allows for fine-tuning of the molecule's reactivity, polarity, and stability. libretexts.org These compounds are widely utilized as solvents for non-polar substances and serve as crucial starting materials and intermediates in the synthesis of a wide array of more complex organic molecules, including pharmaceuticals and polymers. google.com

The carbon-halogen bond is polar, rendering the carbon atom susceptible to attack by nucleophiles, which are species that donate an electron pair to form a new covalent bond. savemyexams.com This reactivity is the basis for nucleophilic substitution reactions, a fundamental transformation in organic synthesis. ibchem.comibchem.com The nature of the halogen atom significantly influences the reaction rate; weaker carbon-halogen bonds (like C-Br and C-I) are more easily broken, leading to faster reactions compared to the stronger C-F bond. libretexts.org

Furthermore, polyhalogenated ethanes can undergo elimination reactions, such as dehydrohalogenation (the removal of a hydrogen and a halogen atom), to form alkenes. These alkenes are themselves valuable building blocks for further chemical transformations. byjus.com The specific stereochemistry of the starting polyhalogenated ethane (B1197151) can influence the geometry of the resulting alkene, a critical consideration in the synthesis of complex target molecules. chegg.com

Research Trajectories of 1,2-Dibromo-1,1,2-trifluoroethane

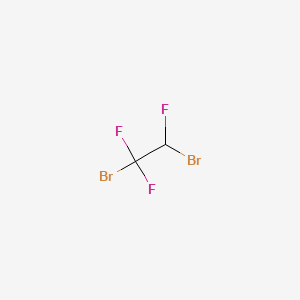

This compound, with the chemical formula C₂HBr₂F₃, is a polyhalogenated ethane that has garnered attention for its potential as a reagent and building block in specialized chemical synthesis. nist.govnih.gov Its molecular structure, featuring two bromine atoms and three fluorine atoms attached to a two-carbon backbone, presents a unique combination of reactive sites.

Synthesis and Physicochemical Properties

The synthesis of this compound can be achieved through the liquid-phase reaction of a suitable fluoroolefin with bromine. A patented method reports a high yield of 98-99% for this process, indicating an efficient route to this compound. google.com

The physicochemical properties of this compound are central to its handling and reactivity in a laboratory setting. A selection of its key properties is presented in the table below.

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | This compound | nist.gov |

| CAS Number | 354-04-1 | nist.gov |

| Molecular Formula | C₂HBr₂F₃ | nist.gov |

| Molecular Weight | 241.833 g/mol | nist.gov |

| Normal Boiling Point | 349 K (76 °C) | google.comnist.gov |

| Enthalpy of Vaporization (ΔvapH°) | 28.78 kJ/mol | chemeo.com |

| Enthalpy of Fusion (ΔfusH°) | 9.81 kJ/mol | chemeo.com |

Reactivity and Synthetic Potential

The research trajectory for this compound is primarily centered on its utility as a chemical intermediate. The presence of two C-Br bonds suggests that it can readily participate in nucleophilic substitution reactions. savemyexams.comgoogle.com Given that the carbon-bromine bond is weaker than the carbon-fluorine bond, a nucleophile would preferentially replace one or both bromine atoms. libretexts.org This makes this compound a potential precursor for introducing the trifluoroethyl group or other fluorinated moieties into more complex molecules.

Additionally, the compound can undergo dehalogenation or dehydrohalogenation reactions. The removal of the two bromine atoms, for instance, could lead to the formation of a fluorinated alkene, a highly valuable synthon in polymer and materials science. While specific, detailed research applications of this compound are not extensively documented in publicly available literature, its structural features strongly indicate its potential as a versatile building block in the synthesis of advanced materials and specialty chemicals. The differential reactivity of the C-Br versus the C-F bonds allows for selective chemical transformations, a key aspect of modern synthetic strategy.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,2-dibromo-1,1,2-trifluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HBr2F3/c3-1(5)2(4,6)7/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UREJNEBJDURREH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)Br)(F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HBr2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10861886 | |

| Record name | 1,2-Dibromo-1,1,2-trifluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354-04-1 | |

| Record name | 1,2-Dibromo-1,1,2-trifluoroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=354-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethane, 1,2-dibromo-1,1,2-trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 1,2-dibromo-1,1,2-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Dibromo-1,1,2-trifluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dibromo-1,1,2-trifluoroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.949 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 1,2 Dibromo 1,1,2 Trifluoroethane

Established Synthetic Routes

Established methods for the synthesis of 1,2-Dibromo-1,1,2-trifluoroethane largely rely on the direct bromination of fluoroalkenes and other industrial-scale approaches for producing halogenated ethanes.

Bromination Reactions of Unsaturated Fluoroalkenes

A primary and well-documented route to this compound is the addition of bromine (Br₂) across the double bond of a trifluoroethene molecule. This reaction is a classic example of electrophilic addition to an alkene. libretexts.org

A specific method involves the liquid-phase reaction of trifluoroethene with bromine at temperatures ranging from 5-50°C. google.com The use of an initiating agent, such as trifluoromethylhypofluorite, can lead to high yields (98-99%) and purity (98-99.8%) of the final product. google.com The general reaction can be represented as:

CF₂=CFH + Br₂ → CF₂Br-CFHBr

The reaction between an alkene and bromine is often used as a chemical test for the presence of unsaturation, where the disappearance of the reddish-brown color of the bromine solution indicates a reaction has occurred. libretexts.org

The addition of bromine to alkenes is a stereospecific reaction, typically proceeding through an anti-addition mechanism. youtube.comladykeanecollege.edu.in This means that the two bromine atoms add to opposite faces of the double bond. youtube.com The mechanism involves the formation of a cyclic bromonium ion intermediate. libretexts.orgladykeanecollege.edu.in The alkene's π electrons attack one bromine atom, displacing the other as a bromide ion. The initially attacked bromine atom then forms a three-membered ring with the two carbon atoms of the former double bond. libretexts.org

The subsequent step involves the nucleophilic attack of the bromide ion on one of the carbons of the bromonium ion. This attack occurs from the side opposite to the bridged bromine, leading to the observed anti-addition. libretexts.orgyoutube.com The stereochemistry of the starting alkene directly influences the stereochemistry of the resulting dibromo product. youtube.com For instance, the addition of bromine to a cis-alkene results in a racemic mixture of enantiomers, while the addition to a trans-alkene yields a meso compound. ladykeanecollege.edu.in

Industrial-Scale Synthesis Approaches for Halogenated Ethanes

On an industrial scale, the production of halogenated ethanes often involves the reaction of alkanes with halogens at high temperatures or in the presence of ultraviolet light, proceeding through a free-radical chain mechanism. wou.edulibretexts.org While not specific to this compound, these general principles are foundational to the synthesis of many halogenated hydrocarbons.

Another industrial approach involves the reaction of ethylene (B1197577) with chlorine, which can be heated under the influence of a catalyst to produce a mixture of 1,2-dichloroethane (B1671644) and 1,1,2-trichloroethane (B165190). google.com This mixture can then be subjected to fluorination with hydrogen fluoride (B91410) (HF) in the presence of a fluorination catalyst to yield difluoroethane and trifluoroethane derivatives. google.com

The halogenation of hydrocarbons is a cornerstone of the chemical industry, providing intermediates for a vast array of products, including polymers like polyvinyl chloride (PVC). acs.org

Advanced Catalytic Synthesis Strategies

Recent advancements in catalysis offer more selective and efficient routes to halogenated compounds, including the potential for asymmetric synthesis.

Development of Novel Catalytic Systems for Halogenated Compounds

The development of novel catalytic systems is a significant area of research aimed at improving the synthesis of halogenated compounds. These systems often focus on achieving high selectivity and efficiency while minimizing waste. numberanalytics.com

Key areas of development include:

Transition metal complexes: Utilizing tailored ligands to control the reactivity and selectivity of the metal center. numberanalytics.com Nickel, for example, has emerged as a cost-effective and versatile catalyst for various bond-forming reactions. acs.org

Organocatalysts: These non-metallic catalysts, such as N-heterocyclic carbenes and cinchona alkaloids, can facilitate halogenation reactions under mild conditions and are a focus of research for enantioselective synthesis. numberanalytics.comnih.gov

Biocatalysts: Enzymes like halogenases offer the potential for highly regio- and stereoselective halogenation reactions. numberanalytics.com

Researchers are also exploring the use of novel catalyst supports, such as polymeric carbon nitride, to create more robust and reusable catalytic systems. sciencedaily.com Furthermore, catalytic aminohalogenation methods are being developed to introduce both an amine and a halogen group across a double or triple bond in a single step. nih.gov

Optimization of Reaction Conditions for Catalytic Pathways

Optimizing reaction conditions is crucial for maximizing the efficiency and selectivity of catalytic syntheses. researchgate.net Key parameters that are often adjusted include:

| Parameter | Influence on the Reaction |

| Catalyst and Ligands | The choice of catalyst and associated ligands is fundamental to the reaction's success, influencing both the transformation itself and the overall productivity. researchgate.net |

| Solvent | The solvent can significantly impact reaction rates and selectivity. The use of phase-transfer catalysts can sometimes eliminate the need for high-boiling polar solvents. researchgate.net |

| Concentration | The concentration of reactants and the catalyst can affect the reaction kinetics and product distribution. researchgate.net |

| Temperature | Temperature control is critical; it can influence reaction rates, selectivity, and catalyst stability. researchgate.net |

| Stirring Rate | In heterogeneous catalysis, the stirring rate can affect mass transfer and, consequently, the overall reaction rate. researchgate.net |

By carefully controlling these factors, researchers can design more rugged and efficient catalytic processes. researchgate.net The study of reaction mechanisms, often aided by advanced spectroscopic techniques like NMR and mass spectrometry, is also vital for optimizing catalytic systems. numberanalytics.com

Radical and Ionic Pathway Syntheses

The creation of this compound can be efficiently achieved through the liquid-phase addition of bromine to trifluoroethylene (B1203016). This process can be initiated to proceed via a radical mechanism, ensuring high yield and purity of the final product.

A notable method involves the reaction of trifluoroethylene with bromine in a liquid phase, utilizing an initiator to facilitate the reaction. A Russian patent details a method for synthesizing this compound where trifluoroethylene (CF₂=CHF) is reacted with bromine in a liquid medium at temperatures ranging from 5 to 50°C. google.com The initiation of this reaction is carried out using trifluoromethylhypofluorite. google.com This process is reported to produce this compound with a boiling point of 76°C in high yields of 98-99% and a purity of 98-99.8%. google.com

The following table summarizes the reaction conditions and outcomes from a specific example provided in the patent:

Table 1: Synthesis of this compound via Radical Addition

| Parameter | Value |

|---|---|

| Reactant 1 | Trifluoroethylene (CF₂=CHF) |

| Reactant 2 | Bromine |

| Initiator | Trifluoromethylhypofluorite |

| Reaction Phase | Liquid |

| Temperature | 5-50 °C |

| Bromine Conversion | 100% |

| Product Yield | 98-99% |

| Product Purity | 98-99.8% |

Data sourced from patent RU1744933C google.com

Hydroperfluoroalkylation of alkenes is a powerful method for the introduction of perfluoroalkyl groups into organic molecules. While not a direct synthesis of this compound itself, the principles of these reactions are fundamental to understanding its formation from trifluoroethylene. These reactions typically involve the radical addition of a hydrogen and a perfluoroalkyl group across the double bond of an alkene.

In the context of synthesizing this compound, the reaction can be viewed as an addition of bromine across the double bond of trifluoroethylene. Although not a "hydro-" perfluoroalkylation, the underlying radical mechanism shares similarities. The initiation step generates a radical, which then attacks the alkene.

Visible light-induced reactions have emerged as a mild and efficient way to conduct such transformations. For instance, the use of an organic photocatalyst and a reducing agent like ascorbic acid under blue light irradiation can facilitate the hydroperfluoroalkylation of alkenes with reagents like 1,2-dibromotetrafluoroethane (B104034). researchgate.net This highlights the utility of radical pathways in the functionalization of fluorinated alkenes.

Atom Transfer Radical Addition (ATRA) is a key mechanism in the formation of halogenated compounds. This process involves the addition of a radical to an alkene, followed by the transfer of a halogen atom from a donor molecule to the resulting radical intermediate, thereby propagating the radical chain.

In the synthesis of this compound from trifluoroethylene and bromine, the mechanism can proceed via an ATRA-like pathway. The reaction can be initiated by UV light or a chemical initiator, which homolytically cleaves the bromine molecule (Br₂) to generate two bromine radicals (Br•). youtube.com

The propagation steps then unfold as follows:

Addition: A bromine radical adds to the carbon-carbon double bond of trifluoroethylene. Due to the electronic effects of the fluorine atoms, the bromine radical will preferentially add to the carbon atom with the hydrogen, leading to the more stable radical intermediate.

Atom Transfer: The resulting bromo-fluoroalkyl radical then abstracts a bromine atom from another molecule of Br₂, forming the this compound product and regenerating a bromine radical, which can continue the chain reaction. youtube.com

Termination of the reaction occurs when two radicals combine. youtube.com

Modern advancements in ATRA reactions often utilize photoredox catalysis to generate the initial radical under mild conditions. For example, a dual catalytic system employing an iridium photocatalyst and a copper catalyst can be used for the ATRA of fluoroalkyl bromides to alkenes. lookchem.comrsc.org The iridium complex absorbs visible light and facilitates the formation of the fluoroalkyl radical, while the copper complex aids in the efficient transfer of the bromine atom to complete the addition. lookchem.comrsc.org

The following table lists the compounds mentioned in this article:

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Trifluoroethylene |

| Bromine |

| Trifluoromethylhypofluorite |

| 1,2-dibromotetrafluoroethane |

| Ascorbic acid |

| Iridium |

Reaction Mechanisms and Chemical Reactivity of 1,2 Dibromo 1,1,2 Trifluoroethane

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a fundamental class of reactions in which a nucleophile, an electron-rich species, displaces a leaving group on an alkyl halide. edurev.in In the case of 1,2-dibromo-1,1,2-trifluoroethane (CHFBr-CF2Br), the carbon-bromine bonds are significantly weaker than the carbon-fluorine bonds, rendering the bromide ions the effective leaving groups. libretexts.org The reaction's progression can follow different mechanistic pathways, primarily the SN1 and SN2 mechanisms, depending on the substrate structure and reaction conditions. oxfordsciencetrove.com

Mechanisms of Halogen Atom Displacement

The displacement of a halogen atom in this compound by a nucleophile can occur via two primary mechanisms: SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution).

The SN2 mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. libretexts.org This mechanism is favored at primary and less-hindered secondary carbons. For this compound, the -CHFBr group is a secondary carbon, while the -CF2Br group is a primary-like carbon in terms of substitution but is sterically shielded by the fluorine atoms. The rate of an SN2 reaction is dependent on the concentration of both the alkyl halide and the nucleophile. youtube.com

The SN1 mechanism is a two-step process. The first and rate-determining step is the slow ionization of the alkyl halide to form a carbocation intermediate. libretexts.org This is followed by a rapid attack of the nucleophile on the carbocation. This pathway is favored for tertiary and some secondary alkyl halides, particularly when the resulting carbocation is stabilized. The stability of the carbocation is a crucial factor, and the presence of electron-withdrawing fluorine atoms on the same or adjacent carbons would generally destabilize a carbocation, making the SN1 pathway less favorable for this compound.

| Mechanism | Substrate Preference | Kinetics | Stereochemistry | Key Features |

| SN2 | Primary > Secondary >> Tertiary | Second-order | Inversion of configuration | Concerted, one-step process |

| SN1 | Tertiary > Secondary >> Primary | First-order | Racemization | Stepwise, involves carbocation intermediate |

Regioselectivity and Stereospecificity in Nucleophilic Attack

Regioselectivity refers to the preference for a reaction to occur at one position over another. wikipedia.org In this compound, there are two distinct carbon centers that a nucleophile can attack: the C1 carbon of the -CF2Br group and the C2 carbon of the -CHFBr group.

The -CHFBr carbon is a chiral center, meaning a nucleophilic attack at this site has stereochemical implications. An SN2 reaction at a chiral center proceeds with an inversion of stereochemistry. youtube.com Therefore, if a single enantiomer of this compound were to undergo an SN2 reaction at the C2 position, a specific enantiomer of the product would be formed.

The regioselectivity of the nucleophilic attack is influenced by both steric and electronic factors. The -CF2Br carbon is sterically more accessible than the secondary -CHFBr carbon. However, the powerful electron-withdrawing effect of the two fluorine atoms on the C1 carbon makes it more electron-deficient and thus potentially more attractive to a nucleophile. youtube.com The precise outcome would depend on the nature of the nucleophile and the reaction conditions.

Reduction Pathways and Products

The reduction of alkyl halides is a key transformation in organic synthesis. For vicinal dihalides like this compound, reduction can lead to either dehalogenation to form an alkene or replacement of one or more halogens with hydrogen.

Reductive Dehalogenation Processes

Reductive dehalogenation involves the removal of halogen atoms. In the case of vicinal dihalides, this process can be induced by various reducing agents, such as zinc metal in a suitable solvent. libretexts.org The reaction with zinc typically proceeds on the surface of the metal, where the two bromine atoms are removed in a process that can be considered an elimination, leading directly to an alkene.

Another pathway for reductive dehalogenation occurs in biological systems, catalyzed by enzymes known as reductive dehalogenases. masterorganicchemistry.com These enzymes often utilize a corrinoid cofactor (related to Vitamin B12) and can catalyze the sequential removal of halogen atoms. masterorganicchemistry.com

| Reducing Agent | Probable Product | Reaction Type |

| Zinc (Zn) | 1,1,2-trifluoroethene | Dehalogenation |

| Sodium borohydride (B1222165) (NaBH4) | Monobromotrifluoroethane isomers | Halogen-hydrogen exchange |

| Catalytic hydrogenation (H2/Pd) | Trifluoroethane | Complete dehalogenation |

Formation of Fluoroalkenes via Reduction

The most common outcome of the reductive dehalogenation of vicinal dihalides is the formation of an alkene. libretexts.org For this compound, the elimination of both bromine atoms would yield 1,1,2-trifluoroethene . This reaction is a type of β-elimination where the two leaving groups are on adjacent carbons. The formation of the double bond is the driving force for this reaction, which is often highly efficient.

Elimination Reactions

Elimination reactions of alkyl halides, specifically dehydrohalogenation, involve the removal of a hydrogen atom and a halogen from adjacent carbon atoms to form a pi bond. byjus.com These reactions are typically promoted by a base.

For this compound, there is a hydrogen atom on the C2 carbon and bromine atoms on both C1 and C2. Therefore, dehydrobromination is a plausible reaction pathway in the presence of a strong base. The most common mechanism for this transformation is the E2 (bimolecular elimination) mechanism. iitk.ac.in

The E2 reaction is a concerted, one-step process where the base abstracts a proton from the β-carbon, and simultaneously, the leaving group on the α-carbon departs, and a double bond is formed. youtube.com A critical requirement for the E2 mechanism is an anti-periplanar arrangement of the β-hydrogen and the leaving group. chemistrysteps.comlibretexts.org This means that the hydrogen and the bromine atom to be eliminated must lie in the same plane but on opposite sides of the carbon-carbon bond.

Given the chiral nature of the starting material, the E2 elimination is expected to be stereospecific. youtube.com The specific stereoisomer of the starting material will determine the stereochemistry (E or Z) of the resulting alkene product. The reaction with a strong, non-nucleophilic base, such as potassium tert-butoxide, would favor elimination over substitution. The product of the dehydrobromination of this compound would be a bromotrifluoroethene isomer.

| Reaction Type | Reagent | Key Requirement | Probable Product |

| E2 Dehydrobromination | Strong, non-nucleophilic base (e.g., KOtBu) | Anti-periplanar H and Br | Bromotrifluoroethene |

E1 and E2 Mechanisms in Halogenoalkane Chemistry

In the realm of organic chemistry, the reactions of halogenoalkanes are fundamentally characterized by substitution and elimination pathways. Elimination reactions, which result in the formation of alkenes, typically proceed via two primary mechanisms: E1 (Elimination, unimolecular) and E2 (Elimination, bimolecular).

The E2 mechanism is a one-step, or concerted, process. In this pathway, a strong base abstracts a proton from a carbon atom adjacent (beta) to the carbon bearing the halogen (the alpha-carbon). Simultaneously, the electrons from the cleaved carbon-hydrogen bond move to form a pi bond between the alpha and beta carbons, and the halogen departs as a halide ion. The rate of the E2 reaction is dependent on the concentration of both the halogenoalkane and the base, thus exhibiting second-order kinetics. chemicalnote.com This mechanism requires a specific anti-coplanar geometry between the departing hydrogen and the leaving group for the orbital overlap to occur efficiently.

The E1 mechanism , in contrast, is a two-step process. chemicalnote.com The first and rate-determining step involves the spontaneous, slow dissociation of the carbon-halogen bond to form a carbocation intermediate. This step is unimolecular, meaning its rate depends only on the concentration of the halogenoalkane. The second step is a rapid acid-base reaction where a weak base (often the solvent) removes a proton from a carbon adjacent to the positively charged carbon, leading to the formation of the double bond. stackexchange.com Because it proceeds through a carbocation intermediate, the E1 mechanism is common for tertiary and secondary alkyl halides, which can form relatively stable carbocations. chemicalnote.com

Factors Influencing Elimination vs. Substitution Pathways

The competition between elimination and nucleophilic substitution (SN1 and SN2) reactions is a central theme in halogenoalkane chemistry. Several factors dictate which pathway will predominate for a given reaction. libretexts.orgdoubtnut.com

Structure of the Halogenoalkane : This is arguably the most critical factor. libretexts.orgquora.com

Primary halogenoalkanes predominantly undergo SN2 reactions. They are highly disfavored for E1 and SN1 reactions due to the instability of primary carbocations. E2 reactions can occur with a strong, sterically hindered base.

Secondary halogenoalkanes are more complex and can undergo SN2, E2, SN1, and E1 reactions. The outcome is highly sensitive to the other conditions. quora.com

Tertiary halogenoalkanes primarily undergo elimination (E2 with a strong base, E1/SN1 with a weak base/nucleophile) because steric hindrance prevents the backside attack required for SN2 reactions. libretexts.orgquora.com

Nature of the Base/Nucleophile : Hydroxide (B78521) ions, for instance, can act as both strong bases (promoting elimination) and good nucleophiles (promoting substitution). chemguide.co.uk

Strong, non-nucleophilic, sterically hindered bases (e.g., potassium tert-butoxide) strongly favor E2 elimination.

Strong, unhindered bases/good nucleophiles (e.g., hydroxide, alkoxides) lead to a competition between SN2 and E2.

Weak bases/good nucleophiles (e.g., iodide, cyanide) favor substitution reactions. libretexts.org

Reaction Conditions :

Temperature : Higher temperatures favor elimination over substitution. libretexts.orgchemguide.co.uk Elimination reactions have higher activation energies than substitution reactions, and increasing the temperature provides the necessary energy to overcome this barrier.

Solvent : The polarity of the solvent plays a crucial role. Polar protic solvents (e.g., water, ethanol) can solvate the leaving group and stabilize the carbocation intermediate, thus favoring E1 and SN1 pathways. libretexts.orglibretexts.org A less polar or aprotic solvent is often used for E2 reactions. Using pure ethanol (B145695) as a solvent encourages elimination, while using water encourages substitution. libretexts.orgchemguide.co.uk

Concentration : Higher concentrations of a strong base favor the bimolecular E2 pathway over the unimolecular E1 pathway. libretexts.orgchemguide.co.uk

The interplay of these factors determines the major product of a reaction involving a halogenoalkane.

| Factor | Favors Substitution (SN1/SN2) | Favors Elimination (E1/E2) | Source |

|---|---|---|---|

| Alkyl Halide Structure | Primary > Secondary | Tertiary > Secondary > Primary | libretexts.org, quora.com |

| Base/Nucleophile | Weakly basic, good nucleophiles (e.g., I⁻, CN⁻) | Strong, bulky bases (e.g., t-BuOK) | doubtnut.com, libretexts.org |

| Temperature | Low Temperature | High Temperature | chemguide.co.uk, libretexts.org |

| Solvent | Water, polar solvents (favors SN1) | Ethanol, less polar solvents (favors E2) | chemguide.co.uk, libretexts.org |

| Concentration of Base | Low concentration of nucleophile | High concentration of strong base (favors E2) | chemguide.co.uk, libretexts.org |

Pyrolysis and Thermal Decomposition Studies

Thermal Fragmentation Pathways and Products

The pyrolysis of halogenated ethanes involves the homolytic cleavage of chemical bonds to produce free radicals, which then initiate a series of reactions leading to various products. In the case of this compound, the carbon-bromine (C-Br) bond is significantly weaker than the carbon-fluorine (C-F) and carbon-carbon (C-C) bonds and is therefore the most likely site for initial cleavage under thermal stress.

Studies on the pyrolysis of the structurally similar compound 1,2-dibromo-1-chloro-1,2,2-trifluoroethane (B1294775) (CF₂BrCFClBr) show that heating causes the rupture of the C-Br bond as the primary initiation step. oup.com This generates bromo-chloro-trifluoroethyl radicals. A similar pathway can be postulated for this compound (CHFBrCF₂Br).

The primary initiation step would be: CHFBrCF₂Br + Heat → •CHF-CF₂Br + Br• or CHFBrCF₂Br + Heat → CHFBrCF₂• + Br•

Following initiation, these radical intermediates can undergo several reactions, including disproportionation or recombination. A key observed pathway in the pyrolysis of related polyhalogenated ethanes is the rearrangement and disproportionation of the initial molecule. For the analogue CF₂BrCFClBr, pyrolysis yielded two major products, CF₂ClCFClBr and CF₂BrCFBr₂, indicating a transfer of bromine atoms. oup.com By analogy, the pyrolysis of this compound could lead to similar disproportionation products.

Identification of Pyrolytic Byproducts

The thermal decomposition of halogenated hydrocarbons can produce a complex mixture of byproducts. When heated to decomposition, compounds like 1,2-dibromotetrafluoroethane (B104034) are known to emit toxic fumes of hydrogen bromide (HBr) and hydrogen fluoride (B91410) (HF). nih.gov The pyrolysis of 1,1- and 1,2-dibromoethane (B42909) yields vinyl bromide and hydrogen bromide as the main products. rsc.org

Based on the fragmentation pathways of analogous compounds, the pyrolytic byproducts of this compound would likely include:

Hydrogen Bromide (HBr) and Hydrogen Fluoride (HF) : Formed from the abstraction of hydrogen and halogen atoms. nih.govsynquestlabs.com

Vinyl Bromide derivatives : Formed through the elimination of HBr.

Various smaller halogenated alkanes and alkenes : Resulting from C-C bond cleavage and subsequent radical reactions.

Elemental Bromine (Br₂) : From the combination of bromine radicals. oup.com

In a study on the pyrolysis of CF₂BrCFClBr, the main identified products resulted from bromine rearrangement. oup.com This suggests that for this compound, key byproducts would arise from similar processes.

| Potential Pyrolytic Byproduct | Basis for Identification | Source |

|---|---|---|

| Hydrogen Bromide (HBr) | Decomposition of bromoalkanes | synquestlabs.com, nih.gov, rsc.org |

| Hydrogen Fluoride (HF) | Decomposition of fluoroalkanes | synquestlabs.com, nih.gov |

| Disproportionation Products | Analogy with pyrolysis of CF₂BrCFClBr | oup.com |

| Vinyl Halides | Elimination reaction from dibromoethanes | rsc.org |

| Elemental Bromine (Br₂) | Recombination of bromine radicals | oup.com |

Advanced Applications in Organic and Fluorine Chemistry Research

Role as a Building Block in Fluorinated Compound Synthesis

1,2-Dibromo-1,1,2-trifluoroethane serves as a key starting material for the construction of more complex fluorinated molecules. The presence of two bromine atoms, which are effective leaving groups, allows for its use in elimination and substitution reactions to introduce fluorinated motifs into other organic structures. A primary application is its role as a precursor to fluorinated alkenes through dehalogenation reactions. This process typically involves reacting the dibromo compound with a reducing agent, such as zinc or magnesium, which removes the two bromine atoms to form a carbon-carbon double bond. This chemical pathway is analogous to the synthesis of 1,2-difluoroethylene (B154328) from 1,2-dichloro-1,2-difluoroethane. chemicalbook.comazurewebsites.net The resulting fluoroalkenes are themselves valuable monomers and intermediates.

The synthesis of novel polymers with specialized properties is a significant area of materials science. Partially fluorinated polyolefins, for instance, are sought after for their low surface energy, high thermal stability, and excellent chemical resistance. nih.gov The fluoroalkenes generated from this compound can serve as essential monomers in the production of these advanced fluoropolymers. chemicalbook.com By incorporating these fluorinated monomers into a polymer chain, chemists can precisely tune the resulting material's physical and chemical properties, leading to the development of high-performance plastics, coatings, and membranes for demanding industrial applications.

The introduction of fluorine into organic molecules is a widely used strategy in the life sciences to enhance the efficacy and metabolic stability of active compounds. It is estimated that fluorine is present in approximately 20% of all pharmaceuticals and 30% of all agrochemicals. tcichemicals.com Fluorinated building blocks are therefore critical for the synthesis of these modern products.

Compounds like this compound are valuable intermediates for creating key fluorinated synthons. For example, trifluoromethyl-substituted pyridine (B92270) (TFMP) moieties are integral to several top-selling agrochemicals, including the fungicide fluazinam (B131798) and the herbicide haloxyfop. nih.gov The synthesis of these complex heterocyclic systems relies on the availability of small, functionalized fluorocarbon fragments. While direct use of this compound in a specific named drug is not prominently documented, its potential to generate trifluorinated building blocks makes it a relevant intermediate for research and development in these sectors. Furthermore, the closely related compound, 1,2-dibromo-1-chloro-1,2,2-trifluoroethane (B1294775), has been utilized in pesticide formulations, underscoring the role of such halogenated ethanes in agrochemistry. nist.gov

Development of Fluorinated Alcohols via Nucleophilic Substitution

The conversion of haloalkanes to alcohols via nucleophilic substitution with hydroxide (B78521) ions or water is a fundamental reaction in organic chemistry. google.com In principle, this compound could undergo such reactions to yield fluorinated alcohols. These products are highly valuable, as the chiral centers often created are important in biologically active molecules. nih.gov

However, for polyhalogenated compounds like this compound, the reaction pathway is often complicated by competing elimination reactions (dehydrohalogenation), which are also promoted by basic conditions. The synthesis of fluorinated alcohols from fluorinated haloalkanes has been achieved, such as the catalytic hydrolysis of CF₃CH₂Cl to produce trifluoroethanol, but this often requires specific catalysts and conditions to favor substitution over elimination. rsc.org The direct, high-yield synthesis of a stable alcohol from this compound via simple nucleophilic substitution is not extensively documented in readily available literature, suggesting that alternative synthetic routes are often preferred.

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry and agrochemical development, providing critical insights into how a molecule's structure correlates with its biological function. nih.govnih.gov Such studies involve synthesizing a series of related derivatives and evaluating their activity to build a predictive model for designing more potent and selective agents.

While fluorinated compounds are a major focus of SAR studies, specific investigations detailing the synthesis of derivatives directly from this compound and their subsequent systematic biological evaluation are not prominently featured in the surveyed scientific literature. Research in this area tends to focus on more complex fluorinated molecules.

Specialized Reagent Functions in Complex Organic Synthesis

Beyond its role as a simple building block, this compound and its analogues can function as specialized reagents that perform unique roles in complex syntheses. For example, the related compound 1,2-dibromoethane (B42909) is used to activate magnesium for the preparation of certain Grignard reagents. chemicalbook.com

By analogy, this compound can be envisioned as a reagent for introducing specific fluorinated groups into a target molecule. Its reaction with nucleophiles could transfer a bromo-fluoro-ethyl fragment. Alternatively, controlled elimination can generate a trifluorovinyl group in situ. A similar mode of reactivity is seen with halothane (B1672932) (2-bromo-2-chloro-1,1,1-trifluoroethane), which reacts with phenols to generate aryl fluoroalkenyl ethers, demonstrating how these small, multi-halogenated molecules can be used to construct highly functionalized and structurally complex products. beilstein-journals.org The related compound 1,2-dibromo-1,1,2,2-tetrafluoroethane is also noted as a convenient brominating agent, suggesting another potential specialized function for these types of molecules in organic synthesis. epa.gov

Environmental Chemistry and Degradation Pathways of 1,2 Dibromo 1,1,2 Trifluoroethane

Atmospheric Fate and Photodegradation Mechanisms

The atmospheric journey of 1,2-Dibromo-1,1,2-trifluoroethane is anticipated to be primarily dictated by its reactions with atmospheric oxidants and its response to solar radiation.

Reaction with Atmospheric Hydroxyl Radicals

The principal removal mechanism for many hydrofluorocarbons (HFCs) and hydrobromofluorocarbons (HBFCs) in the troposphere is their reaction with hydroxyl (OH) radicals. The presence of a hydrogen atom in the this compound molecule (C2HBr2F3) makes it susceptible to attack by OH radicals. This reaction would initiate its degradation, leading to the formation of various intermediate products. However, without experimental data, the specific rate constant for the reaction between this compound and OH radicals remains unknown, making a precise calculation of its atmospheric lifetime impossible. For comparison, the atmospheric half-life of 1,2-dibromoethane (B42909) in reaction with hydroxyl radicals is estimated to be about 40 days. nih.gov

Photolytic Cleavage of Carbon-Halogen Bonds

Another potential atmospheric degradation pathway is the photolytic cleavage of its carbon-halogen bonds by solar radiation. The carbon-bromine (C-Br) bond is generally weaker than the carbon-fluorine (C-F) and carbon-carbon (C-C) bonds and is therefore more susceptible to being broken by ultraviolet (UV) radiation. The absorption of UV photons can excite the molecule, leading to the cleavage of a C-Br bond and the release of a bromine atom. These bromine atoms can then participate in catalytic cycles that deplete stratospheric ozone. However, the specific UV absorption spectrum and quantum yield for the photolysis of this compound are not documented in the available literature. For a related compound, 1,2-dibromotetrafluoroethane (B104034) (Halon-2402), photodissociation in the ultraviolet region is a known degradation process. optica.org

Aquatic and Terrestrial Bioremediation Studies

The fate of this compound in water and soil is largely dependent on its susceptibility to microbial degradation and its physical properties that govern its movement through different environmental compartments.

Microbial Degradation of Halogenated Hydrocarbons

The biodegradation of halogenated hydrocarbons is a known process, with various microorganisms capable of using these compounds as a source of carbon and energy or transforming them through co-metabolism. nih.govoup.comclu-in.org Both aerobic and anaerobic degradation pathways have been identified for different halogenated ethanes. For instance, some bacteria can dehalogenate these compounds, replacing the halogen atom with a hydroxyl group. nih.govoup.com However, the high degree of fluorination in this compound may render it more resistant to microbial attack compared to its non-fluorinated or less-fluorinated counterparts. There are no specific studies on the microbial degradation of this compound. General studies on halogenated alkanes suggest that both aerobic and anaerobic microorganisms can be involved in their degradation. nih.govoup.comclu-in.orgnih.gov

Persistence and Mobility in Environmental Compartments

The persistence and mobility of a chemical in the environment are governed by its resistance to degradation and its partitioning behavior between air, water, soil, and biota. Highly halogenated compounds are often persistent due to the strength of the carbon-halogen bonds. gdut.edu.cnnih.gov The mobility of this compound in soil and its potential to leach into groundwater would be influenced by its water solubility and its tendency to adsorb to soil organic matter. Without experimental data on its adsorption coefficient (Koc) and water solubility, a definitive assessment of its mobility cannot be made. However, many halogenated alkanes are known to be mobile in soils and can be persistent groundwater contaminants. cdc.gov For example, 1,2-dibromoethane is known to be highly mobile in soil and can persist in groundwater for years. cdc.gov

Hydrolytic Stability and Long-Term Environmental Fate

Hydrolysis, the reaction with water, can be a significant degradation pathway for some halogenated alkanes. However, many highly halogenated compounds are resistant to hydrolysis under typical environmental conditions. cdc.gov The long-term environmental fate of this compound would be a cumulative result of all degradation and transport processes. Given the likely slow rates of atmospheric degradation, microbial degradation, and hydrolysis, it is plausible that this compound could be persistent in the environment, with the potential for long-range transport in the atmosphere. The ultimate environmental sinks would likely be the deep ocean and atmospheric reservoirs where degradation processes are exceedingly slow. The hydrolytic half-life of 1,2-dibromoethane has been reported to be in the range of 2.5 to 13.2 years, indicating its resistance to this degradation pathway. cdc.gov

Formation and Accumulation of Environmental Degradation Products

The degradation of this compound in the environment is expected to occur through both atmospheric and biological processes, leading to the formation of highly stable and mobile degradation products.

Atmospheric degradation is primarily initiated by reaction with hydroxyl radicals (OH), the "detergent" of the troposphere. This process is common for many volatile organic compounds. For halogenated alkanes, this initial reaction typically involves the abstraction of a hydrogen atom, leading to a cascade of reactions that ultimately cleave the carbon-carbon bond.

In the case of this compound, this degradation cascade is predicted to yield trifluoroacetic acid (TFA). TFA is a well-documented and persistent environmental contaminant. futureenergysystems.cafluorocarbons.orgconfex.com It is known to be highly soluble in water and resistant to further degradation, leading to its accumulation in various aquatic environments, including rainwater, surface water, and oceans. fluorocarbons.orgumweltbundesamt.de The increasing use of certain refrigerants has been linked to a rise in TFA concentrations in the environment. umweltbundesamt.de

Simultaneously, the bromine atoms from this compound are released as bromide ions (Br⁻) into the environment. While bromide itself is a naturally occurring ion, increased concentrations from anthropogenic sources can have environmental implications, including the formation of brominated disinfection byproducts in water treatment processes. acs.orgnih.govresearchgate.net

Biotransformation, or the breakdown of the compound by microorganisms in soil and water, is another potential degradation pathway. Studies on similar halogenated compounds have shown that microbial action can lead to the cleavage of carbon-halogen bonds. For instance, the metabolism of the anesthetic halothane (B1672932) is known to produce both trifluoroacetic acid and bromide ions, which are then excreted. nih.gov

The accumulation of these degradation products is a significant environmental concern. TFA, being highly persistent, can be transported over long distances and has been detected in remote regions. fluorocarbons.org The environmental concentrations of TFA have been a subject of study, particularly in relation to the degradation of widely used refrigerants.

Table 1: Predicted Environmental Degradation Products of this compound and Their Properties

| Degradation Product | Chemical Formula | Key Properties | Environmental Significance |

| Trifluoroacetic Acid (TFA) | CF₃COOH | Highly soluble in water, persistent, and mobile in the environment. fluorocarbons.org | Accumulates in aquatic systems; a known persistent organic pollutant. futureenergysystems.cafluorocarbons.org |

| Bromide Ion | Br⁻ | Naturally occurring anion; its concentration can be increased by anthropogenic sources. | Can contribute to the formation of brominated disinfection byproducts in water treatment. acs.orgnih.gov |

Table 2: Research Findings on the Formation of Trifluoroacetic Acid (TFA) from Analogous Fluorinated Compounds

| Precursor Compound | Degradation Pathway | TFA Yield | Reference |

| HFO-1234yf | Atmospheric Oxidation | ~100% | nih.govcopernicus.org |

| HFC-134a | Atmospheric Oxidation | 7-20% | fluorocarbons.org |

| Halothane | Metabolism | Major Metabolite | nih.gov |

| Various HFOs/HCFOs with a CF₃CH= group | Atmospheric Degradation | ~0-4% | fluorocarbons.org |

This table presents data from studies on compounds structurally similar to this compound to infer potential degradation product yields.

Toxicological Mechanisms and Molecular Interactions of 1,2 Dibromo 1,1,2 Trifluoroethane

Cellular and Subcellular Interaction Mechanisms

Interaction with Enzymes and Proteins

Role as a Halogenating Agent in Biological Systems

The potential for 1,2-Dibromo-1,1,2-trifluoroethane to act as a halogenating agent in biological systems has not been specifically investigated. Halogenating agents can modify biological molecules by adding halogen atoms, which can alter their function. The presence of bromine atoms in this compound suggests a theoretical potential for such activity, likely following metabolic activation. However, without experimental evidence, this remains a speculative mechanism.

Metabolic Pathways and Metabolite Formation

The metabolism of xenobiotics like this compound generally proceeds through two phases. Phase I reactions introduce or expose functional groups, and Phase II reactions conjugate these groups to increase water solubility and facilitate excretion. mdpi.com

Cytochrome P450 Monooxygenase Metabolism

The cytochrome P450 (CYP450) enzyme system, primarily located in the liver, is a major pathway for the metabolism of many halogenated hydrocarbons. nih.gov These enzymes catalyze oxidation, reduction, and dehalogenation reactions. nih.govnih.gov For this compound, it is hypothesized that CYP450-mediated metabolism could proceed via several routes:

Oxidative dehalogenation: This could lead to the formation of reactive acyl halides.

Reductive dehalogenation: This process may generate radical intermediates.

These metabolic activation steps are critical as they can produce more toxic and reactive metabolites. For example, the metabolism of other halogenated alkanes by CYP450 is known to produce reactive species that can lead to cellular damage. nih.gov

Glutathione (B108866) Conjugation Pathways

Glutathione (GSH) conjugation is a crucial Phase II detoxification pathway for electrophilic compounds, catalyzed by glutathione S-transferases (GSTs). washington.eduunl.edu Halogenated alkanes can be directly conjugated with GSH, leading to the formation of a glutathione S-conjugate. researchgate.netnih.gov This conjugate is typically less reactive and more water-soluble, facilitating its elimination from the body. nih.gov

It is highly probable that this compound undergoes glutathione conjugation. The carbon atoms bearing bromine are electrophilic and thus susceptible to nucleophilic attack by the thiol group of glutathione. unl.edu This reaction would likely result in the displacement of a bromide ion and the formation of a S-(2-bromo-1,1,2-trifluoroethyl)glutathione conjugate. This initial conjugate can be further metabolized through the mercapturic acid pathway for excretion. nih.gov While this pathway is primarily detoxifying, the initial glutathione conjugate of some halogenated alkanes can be bioactivated to form reactive intermediates. researchgate.net

Formation of Adducts with Biological Macromolecules

A critical aspect of the toxicity of many halogenated hydrocarbons is the formation of adducts with biological macromolecules such as DNA, RNA, and proteins. These adducts can lead to mutations, cytotoxicity, and carcinogenicity. cdc.gov The reactive metabolites generated from this compound, either through CYP450 metabolism or glutathione conjugation pathways, would be the primary agents responsible for adduct formation.

For instance, if a reactive episulfonium ion is formed from the glutathione conjugate, as has been proposed for 1,2-dibromoethane (B42909), it could readily react with the nucleophilic centers in DNA bases, such as the N7 position of guanine. cdc.gov The formation of such DNA adducts, if not repaired, can lead to mutations during DNA replication. However, no specific studies have identified or quantified the formation of adducts from this compound.

Interactive Data Table: Potential Metabolic Pathways of this compound

| Metabolic Pathway | Key Enzymes | Potential Reactive Intermediates | Potential End Products |

| Cytochrome P450 Metabolism | Cytochrome P450 (e.g., CYP2E1) | Acyl halides, radical species | Halogenated acetic acids, CO2 |

| Glutathione Conjugation | Glutathione S-transferases (GSTs) | S-(2-bromo-1,1,2-trifluoroethyl)glutathione | Mercapturic acid derivatives |

DNA Adduct Formation and Genotoxicity Implications

No studies were identified that investigated the formation of DNA adducts or the genotoxic potential of this compound. Research on similar compounds, like 1,2-dibromoethane, indicates that metabolic activation by cytochrome P450 (CYP450) and glutathione S-transferases (GST) can lead to reactive intermediates capable of binding to DNA. nih.govnih.gov However, the influence of the fluorine atoms in this compound on its metabolism and DNA reactivity remains uncharacterized.

Protein Adducts as Biomarkers of Exposure

There is no available information on the formation of protein adducts resulting from exposure to this compound. Consequently, no protein adducts have been identified or evaluated as potential biomarkers for monitoring exposure to this specific compound. The study of protein-xenobiotic adducts is a developing field for understanding toxicity mechanisms and identifying biomarkers, but this has not yet been applied to this compound.

Influence of Chemical Interactions on Toxicokinetics

No data exists regarding how the toxicokinetics (absorption, distribution, metabolism, and excretion) of this compound might be altered by interactions with other chemicals. For related compounds like 1,2-dibromoethane, interactions with substances that affect metabolic enzymes, such as inhibitors of GST, have been shown to modify their toxicity. nih.gov It is unknown whether similar interactions would affect the toxicokinetics of this compound.

Advanced Analytical Characterization Techniques for 1,2 Dibromo 1,1,2 Trifluoroethane

Spectroscopic Analysis

Spectroscopic methods provide detailed information about the molecular structure and bonding within 1,2-Dibromo-1,1,2-trifluoroethane.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of this compound by probing the magnetic properties of its atomic nuclei, specifically ¹H, ¹⁹F, and ¹³C.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show a single signal for the lone proton. This signal would be a multiplet due to coupling with the vicinal fluorine atoms. The chemical shift of this proton is influenced by the electronegative bromine and fluorine atoms, shifting it downfield. In similar bromo- and fluoro-substituted ethanes, the proton resonance appears as a complex multiplet due to ¹H-¹⁹F coupling. docbrown.info For 1,1-dibromoethane, the methine proton appears as a quartet, indicating coupling to the adjacent methyl protons. docbrown.info

¹⁹F NMR Spectroscopy: Due to the presence of three fluorine atoms in two different chemical environments (–CBrF₂ and –CHBrF), the ¹⁹F NMR spectrum provides key structural information. The fluorine nucleus is highly sensitive in NMR, and the chemical shifts have a wide dispersion range, allowing for detailed analysis. wikipedia.orghuji.ac.il The spectrum would consist of two main multiplets. The two fluorine atoms of the –CBrF₂ group are diastereotopic and would likely appear as two separate multiplets, each coupled to the single fluorine on the adjacent carbon and to the proton. The single fluorine on the –CHBrF group would also appear as a multiplet, coupled to the two geminal fluorine atoms and the vicinal proton. The coupling constants (J-values) between the fluorine atoms (²JFF, ³JFF) and between fluorine and hydrogen (²JHF, ³JHF) would provide valuable information about the molecule's conformation. wikipedia.orghuji.ac.il

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will exhibit two distinct signals corresponding to the two carbon atoms in the molecule, as they are in different chemical environments. The carbon of the –CBrF₂ group and the carbon of the –CHBrF group will be split into multiplets due to coupling with the attached fluorine atoms (¹JCF, ²JCF). The chemical shifts are influenced by the attached halogens, with carbons bonded to electronegative atoms like fluorine and bromine appearing further downfield. openstax.orgudel.edu For instance, in related haloalkanes, carbons bonded to bromine typically appear in the range of 10-65 ppm, while those bonded to fluorine have a more significant downfield shift.

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Coupling to |

| ¹H | Downfield region | Multiplet | ¹⁹F |

| ¹⁹F | Wide range | Two main multiplets | ¹H, ¹⁹F |

| ¹³C | Two distinct signals | Multiplets | ¹⁹F |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups and determine the molecular structure of this compound by analyzing its molecular vibrations. wikipedia.org

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands corresponding to the stretching and bending vibrations of its bonds. Key expected absorptions include:

C-H stretching: A band in the region of 2950-3000 cm⁻¹.

C-F stretching: Strong absorptions in the 1000-1350 cm⁻¹ region, which are characteristic of fluorinated hydrocarbons.

C-Br stretching: Absorptions in the lower frequency region, typically between 500 and 650 cm⁻¹.

C-C stretching: A weaker band, likely in the 900-1200 cm⁻¹ range.

Bending vibrations: C-H and C-F bending modes would appear at lower frequencies. For example, in 1,2-dibromoethane (B42909), C-H deformation vibrations are observed at 1470-1370 cm⁻¹. docbrown.info

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The selection rules for Raman scattering differ from those for IR absorption, meaning that some vibrations may be active in one technique but not the other. For molecules with a center of symmetry, there is a rule of mutual exclusion. Although this compound is not highly symmetrical, Raman spectroscopy can be particularly useful for observing the C-C bond stretching and the symmetric vibrations of the CBrF₂ and CHBrF groups.

Interactive Data Table: Expected Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| C-H Stretch | 2950-3000 | IR, Raman |

| C-F Stretch | 1000-1350 | IR (strong), Raman |

| C-C Stretch | 900-1200 | IR (weak), Raman |

| C-H Bend | Lower frequency | IR, Raman |

| C-F Bend | Lower frequency | IR, Raman |

| C-Br Stretch | 500-650 | IR, Raman |

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting ions.

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (241.83 g/mol ). Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic triplet of peaks (M, M+2, M+4) with an approximate intensity ratio of 1:2:1. docbrown.infodocbrown.info

Common fragmentation patterns for halogenated alkanes involve the cleavage of carbon-halogen and carbon-carbon bonds. docbrown.infodocbrown.info For this compound, expected fragmentation pathways include:

Loss of a bromine atom: This would result in fragment ions [C₂HBrF₃]⁺, which would also exhibit an isotopic pattern (a doublet due to the remaining bromine atom). This is often a major fragmentation pathway. docbrown.info

Loss of a fluorine atom: This would lead to [C₂HBr₂F₂]⁺ ions.

Cleavage of the C-C bond: This would generate fragments such as [CHBrF]⁺ and [CBrF₂]⁺.

Loss of HBr or HF: Rearrangement reactions can lead to the elimination of neutral molecules like hydrogen bromide or hydrogen fluoride (B91410).

Interactive Data Table: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value (for ⁷⁹Br) | Possible Fragment Ion | Notes |

| 240, 242, 244 | [C₂HBr₂F₃]⁺ | Molecular ion (triplet) |

| 161, 163 | [C₂HBrF₃]⁺ | Loss of a Br atom (doublet) |

| 129, 131 | [CHBrF]⁺ | C-C bond cleavage (doublet) |

| 131 | [CBrF₂]⁺ | C-C bond cleavage |

| 81 | [HBr]⁺ | |

| 79, 81 | [Br]⁺ | Bromine ion |

Chromatographic Separation and Detection

Chromatographic techniques are essential for separating this compound from mixtures and for determining its purity.

Gas chromatography (GC) is the primary method for assessing the purity of volatile compounds like this compound. In GC, the compound is vaporized and transported by an inert carrier gas through a column containing a stationary phase. The separation is based on the differential partitioning of the compound between the mobile and stationary phases.

For the analysis of halogenated hydrocarbons, a non-polar or semi-polar capillary column, such as one with a polydimethylsiloxane (B3030410) or a cyanopropylphenyl-polydimethylsiloxane stationary phase, is typically used. lgcstandards.com A flame ionization detector (FID) or an electron capture detector (ECD) can be employed for detection. The ECD is particularly sensitive to halogenated compounds and is often preferred for trace analysis. The purity of a sample is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

The coupling of gas chromatography with mass spectrometry (GC-MS) provides a powerful tool for both the separation and definitive identification of this compound. nih.govnih.gov As the compound elutes from the GC column, it is directly introduced into the ion source of the mass spectrometer. The resulting mass spectrum serves as a chemical fingerprint, allowing for unambiguous identification by comparing it to a spectral library or by interpreting the fragmentation pattern. This technique is invaluable for confirming the identity of the compound in complex mixtures and for identifying any impurities present. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the established laboratory-scale synthesis routes for 1,2-dibromo-1,1,2-trifluoroethane?

- Methodology : A common approach involves sequential halogenation. First, ethylene (CH₂=CH₂) reacts with chlorine (Cl₂) under catalytic heating to form 1,2-dichloroethane and 1,1,2-trichloroethane intermediates. Subsequent fluorination with hydrogen fluoride (HF) and a fluorination catalyst (e.g., SbCl₃) replaces chlorine atoms with fluorine. Bromination can then be achieved using bromine (Br₂) under controlled gas-phase conditions, as described in bromination thermodynamics .

- Key Parameters : Reaction temperatures (~150–250°C), catalyst selection (e.g., metal halides), and stoichiometric ratios of halogens to avoid over-bromination.

Q. How is this compound characterized for structural confirmation?

- Analytical Techniques :

- Infrared (IR) Spectroscopy : Peaks at 1,330–625 cm⁻¹ (C-F stretching) and 500–400 cm⁻¹ (C-Br bending) in CCl₄ or CS₂ solutions .

- Mass Spectrometry (MS) : Electron ionization (EI-MS) reveals molecular ion clusters at m/z 259.8 (C₂Br₂F₄⁺) and fragment ions like Br₂⁺ (m/z 159.8) .

- Boiling Point Verification : Experimental validation of boiling points (46–47.5°C) using distillation under inert atmospheres .

Q. What safety protocols are critical when handling this compound?

- Toxicity Data : Inhalation studies in rodents indicate CNS depression at >18,500 ppm, with acute solvent syndrome risks .

- Handling Guidelines : Use fume hoods, PPE (nitrile gloves, gas-resistant goggles), and inert gas purging during transfers. Store in sealed containers away from light/heat due to bromine volatility .

Advanced Research Questions

Q. How do thermodynamic parameters inform reaction optimization for bromination?

- Data from Calorimetry : The gas-phase bromination of trifluorochloroethylene (C₂ClF₃) exhibits ΔrH° = −132.3 kJ/mol, indicating exothermicity requiring cooling to prevent runaway reactions .

- Kinetic Analysis : RRKM theory or Forst calculations model rate constants for radical-mediated bromination pathways, validated against experimental Arrhenius plots .

Q. What environmental degradation pathways are relevant for this compound?

- Radiolytic Dehalogenation : Alkaline isopropanol solutions under UV/X-ray irradiation cleave C-Br bonds via radical intermediates (e.g., Br•), forming trifluoroethylene derivatives .

- Atmospheric Lifetime : Estimated using ozone depletion potential (ODP) models, with comparisons to regulated halons (e.g., Halon 2402) .

Q. How can GC/MS methods resolve co-eluting impurities in synthesized batches?

- Column Selection : Use polar stationary phases (e.g., DB-35) to separate halogenated analogs (e.g., 1,2-dibromotetrafluoroethane) based on retention indices .

- Detection Parameters : Electron capture detectors (ECD) enhance sensitivity for trace brominated byproducts, with quantification via internal standards (e.g., 1,2-dichloroethane-d₄) .

Q. What catalytic mechanisms govern fluorination efficiency?

- Mechanistic Insights : SbCl₃ catalysts facilitate fluoride ion transfer via intermediate SbCl₃F⁻ complexes, with in situ NMR tracking Cl/F exchange rates .

- Side-Reaction Mitigation : Excess HF suppresses SbCl₃ deactivation, while temperature gradients minimize polyfluorinated byproducts .

Q. How do regulatory frameworks impact its use in research applications?

- Global Regulations : Listed under the Montreal Protocol’s Annex C (ODS substitutes) and EU REACH restrictions for halogenated solvents. Researchers must document disposal via incineration with scrubbing for HBr/HF emissions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.